molecular formula C15H22N4O2 B2722470 3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one CAS No. 2415452-66-1

3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one

Cat. No. B2722470
CAS RN: 2415452-66-1
M. Wt: 290.367
InChI Key: IJKDJIXMABIKLO-UHFFFAOYSA-N
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Description

3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies related to drug discovery and development.

Scientific Research Applications

Molecular Structure and Synthesis

Research on related compounds has provided insights into the molecular structure and synthesis processes of complex piperidine and pyrimidine derivatives. For example, Ji-Long Ge and Yang‐Hui Luo (2012) studied the molecular salt of a related compound, highlighting the conformation of its piperidine and pyrimidine rings and detailing hydrogen bond interactions within its crystalline structure (Ge & Luo, 2012). Such studies are crucial for understanding the chemical behavior and potential applications of 3-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one in scientific research.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of closely related compounds have been extensively studied, offering a glimpse into how similar structures might behave in biological systems. Sharma et al. (2012) explored the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, revealing insights into its absorption, distribution, and metabolic pathways (Sharma et al., 2012). Understanding these aspects is vital for developing therapeutic agents or studying biological effects.

Anticancer and Antimicrobial Applications

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities. This research demonstrates the potential anticancer applications of piperidine and pyrimidine derivatives through their ability to inhibit angiogenesis and interact with DNA (Kambappa et al., 2017). Such findings are indicative of the broader research applications of this compound in studying and potentially treating cancer.

Material Science and Chemical Engineering

In the field of material science and chemical engineering, the study of piperidine derivatives, including their synthesis and potential as corrosion inhibitors, is of significant interest. Kaya et al. (2016) investigated the inhibition efficiencies of piperidine derivatives on iron corrosion, utilizing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016). This research sheds light on the potential applications of this compound in protecting metals from corrosion, which is crucial for various industrial applications.

properties

IUPAC Name

3-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-14-13(3-1-6-16-14)19-9-4-12(5-10-19)11-21-15-17-7-2-8-18-15/h2,7-8,12-13H,1,3-6,9-11H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKDJIXMABIKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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